molecular formula C13H9N3OS2 B2528214 (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 512811-45-9

(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Katalognummer B2528214
CAS-Nummer: 512811-45-9
Molekulargewicht: 287.36
InChI-Schlüssel: HTSYSSQYUMWZJK-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 1H-pyrazole, a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms at adjacent positions . The presence of the phenyl group and thiazolidinone ring suggests that this compound might have interesting biological activities.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazolidinone rings. Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3-position carbon .

Wissenschaftliche Forschungsanwendungen

Positive Allosteric Modulators (PAMs) for M4 Muscarinic Acetylcholine Receptors

The compound has been investigated as a positive allosteric modulator (PAM) for the M4 subtype of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in neurotransmission and are potential therapeutic targets for various neurological disorders. By enhancing the activity of M4 receptors, this compound may offer better therapeutic outcomes, especially due to its subtype selectivity.

Medicinal Chemistry and Drug Development

Researchers have synthesized novel PAMs structurally related to this compound and evaluated their pharmacological properties . Understanding the structure-activity relationships (SAR) of these compounds can guide drug design efforts. The goal is to develop subtype-selective mAChR agonists with improved efficacy and safety profiles.

Synthesis of Benzofuran Derivatives

The compound’s structure includes a benzofuran moiety . Benzofurans exhibit diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects. Researchers may explore modifications of this scaffold to create new benzofuran-based compounds with specific pharmacological properties.

Hybrid Pyrazole–Pyrazol-3-one Analogs

The compound contains a pyrazole ring . Pyrazoles are versatile building blocks in medicinal chemistry. Researchers have synthesized hybrid analogs by combining pyrazole and pyrazol-3-one moieties. These hybrids may exhibit unique biological activities, such as enzyme inhibition or receptor modulation.

Blood-Brain Barrier Penetration

In vivo exposure studies in mice confirmed that certain derivatives of this compound can cross the blood-brain barrier . This property is essential for potential CNS drug candidates. Researchers may further investigate the compound’s pharmacokinetics and distribution in the brain.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The resulting compound is then treated with phosphorus pentasulfide to form the thioxo group.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "thiosemicarbazide", "chloroacetic acid", "phosphorus pentasulfide" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.", "Step 2: Cyclization of the thiosemicarbazone with chloroacetic acid in the presence of sodium acetate to form the thiazolidinone ring.", "Step 3: Treatment of the thiazolidinone with phosphorus pentasulfide in refluxing xylene to form the thioxo group.", "Step 4: Isolation and purification of the final product by recrystallization from ethanol." ] }

CAS-Nummer

512811-45-9

Produktname

(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Molekularformel

C13H9N3OS2

Molekulargewicht

287.36

IUPAC-Name

4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+

InChI-Schlüssel

HTSYSSQYUMWZJK-POHAHGRESA-N

SMILES

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.